4,5-dibromo-N-(4-ethoxyphenyl)thiophene-2-carboxamide
Description
Properties
Molecular Formula |
C13H11Br2NO2S |
|---|---|
Molecular Weight |
405.11 g/mol |
IUPAC Name |
4,5-dibromo-N-(4-ethoxyphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11Br2NO2S/c1-2-18-9-5-3-8(4-6-9)16-13(17)11-7-10(14)12(15)19-11/h3-7H,2H2,1H3,(H,16,17) |
InChI Key |
QSDBLCMVAFYRDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(S2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-N-(4-ethoxyphenyl)thiophene-2-carboxamide typically involves the bromination of thiophene followed by amide formation. One common method includes the bromination of thiophene-2-carboxylic acid, followed by coupling with 4-ethoxyaniline under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-N-(4-ethoxyphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of pharmaceuticals and organic electronic materials .
Scientific Research Applications
4,5-Dibromo-N-(4-ethoxyphenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4,5-dibromo-N-(4-ethoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as a potential DNA gyrase inhibitor, it binds to the enzyme’s active site, preventing the supercoiling of DNA, which is essential for bacterial replication . In electronic applications, its unique electronic properties facilitate charge transport in organic semiconductors .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Halogenation vs. Alkoxy Groups: Tibrofan (4-bromophenyl substituent) exhibits disinfectant properties, likely due to the bromine atom’s electrophilic character enhancing interactions with microbial targets . In contrast, the ethoxy group in the target compound may improve membrane permeability, as seen in ethoxy-substituted flavonoids with anti-acne activity (MIC ~0.31–10 µg/mL) . The quinoline and imidazopyrimidine derivatives demonstrate substituent-driven selectivity: the quinoline group in may facilitate CNS penetration, while the imidazopyrimidine-propargyl group in enables Aurora kinase inhibition via π-π stacking interactions.
Pharmacological Profiles
- Antimicrobial Potential: Tibrofan’s disinfectant activity suggests the dibromothiophene core is critical for broad-spectrum antimicrobial effects . The target compound’s ethoxyphenyl group may confer specificity against Gram-positive bacteria, analogous to 2-(4-ethoxyphenyl)-benzopyranone derivatives . The imidazole-propyl analog (CAS 95059-47-5) shares structural motifs with antifungal agents, though empirical data are lacking .
Enzyme Modulation :
- The imidazopyrimidine derivative inhibits Aurora kinases (IC₅₀ ~50 nM), highlighting the role of heterocyclic substituents in targeting ATP-binding pockets . The ethoxyphenyl group in the target compound could similarly modulate kinase or HDAC activity, as suggested by hydroxamate analogs in .
Biological Activity
4,5-Dibromo-N-(4-ethoxyphenyl)thiophene-2-carboxamide is a synthetic compound belonging to the thiophene family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its antibacterial, anticancer, and other pharmacological effects. The synthesis methods and structure-activity relationships (SAR) will also be discussed.
Synthesis
The compound can be synthesized through various methods involving the bromination of thiophene derivatives followed by coupling reactions with arylboronic acids. The optimization of these reactions is crucial for enhancing yield and purity. The general synthetic pathway involves:
- Bromination : The thiophene ring is brominated at the 4 and 5 positions.
- Coupling Reaction : The brominated thiophene is then coupled with 4-ethoxyphenyl amine to form the carboxamide.
Antibacterial Activity
Recent studies have shown that derivatives of thiophene compounds exhibit significant antibacterial properties. For instance, related compounds have demonstrated effectiveness against multidrug-resistant strains of Salmonella Typhi. The Minimum Inhibitory Concentration (MIC) values highlight the potential of these compounds in combating resistant bacterial infections.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 4F | 3.125 | XDR Salmonella Typhi |
The binding affinities of these compounds were assessed using molecular docking studies, revealing strong interactions with bacterial enzymes such as DNA gyrase, which is critical for bacterial DNA replication. This suggests that 4,5-dibromo-N-(4-ethoxyphenyl)thiophene-2-carboxamide may share similar mechanisms of action.
Anticancer Activity
Thiophene derivatives have also been explored for their anticancer properties. In vitro studies indicate that certain analogs exhibit cytotoxic effects against various cancer cell lines, including human cervical (HeLa), colon adenocarcinoma (CaCo-2), and breast cancer cells. The following table summarizes the IC50 values for selected compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4E | HeLa | 10.5 |
| 4F | CaCo-2 | 8.3 |
| 4G | MCF-7 (breast cancer) | 12.0 |
These findings suggest that modifications to the thiophene structure can enhance anticancer activity, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
Other Pharmacological Activities
In addition to antibacterial and anticancer properties, thiophene derivatives have been reported to exhibit anti-inflammatory and analgesic effects in various models. For example, studies have indicated that certain analogs can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes.
Structure-Activity Relationship (SAR)
The SAR analysis of thiophene derivatives indicates that the presence of halogen substituents (like bromine) and different aryl groups significantly influences biological activity. The following points summarize key observations:
- Substituent Effects : Electron-withdrawing groups enhance antibacterial activity while electron-donating groups tend to improve anticancer properties.
- Positioning on the Thiophene Ring : Substituents at specific positions (e.g., 4 and 5) can alter binding affinity to biological targets.
Case Studies
- Study on Antibacterial Activity : A recent study synthesized several thiophene derivatives, including 4F, which showed remarkable antibacterial efficacy against XDR Salmonella Typhi. The study employed molecular docking to elucidate the interaction between the compound and target enzymes.
- Anticancer Evaluation : In another study, a series of substituted thiophenes were evaluated against a panel of cancer cell lines. Compounds with ethoxy substitutions demonstrated enhanced cytotoxicity compared to their unsubstituted counterparts.
Q & A
Q. How to validate target engagement in cellular models?
- Use CRISPR knockouts or siRNA silencing of suspected targets (e.g., DNA gyrase). If activity decreases in knockout models, the target is implicated. Confirm via Western blotting or immunofluorescence for downstream biomarkers (e.g., γ-H2AX for DNA damage) .
Notes
- Avoid commercial sources like BenchChem; prioritize synthetic protocols from peer-reviewed journals .
- For advanced studies, integrate high-throughput screening (HTS) and machine learning to accelerate lead optimization .
- Contradictions in bioactivity data often stem from assay variability; cross-validate using orthogonal methods (e.g., SPR vs. ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
